1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound belonging to the benzimidazole family. It has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
Chemical Reactions Analysis
1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxybutyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic research .
Comparison with Similar Compounds
1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:
1-Butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Known for its antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown significant antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
1-(4-hydroxybutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-7-14-12-18(21-10-5-6-11-24)23-17-9-4-3-8-16(17)22-19(23)15(14)13-20/h3-4,8-9,12,21,24H,2,5-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXTYPYXQPLIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCCO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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